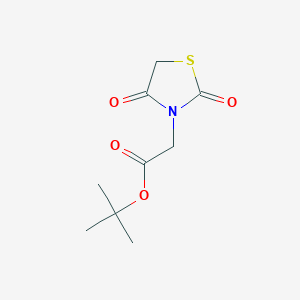

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

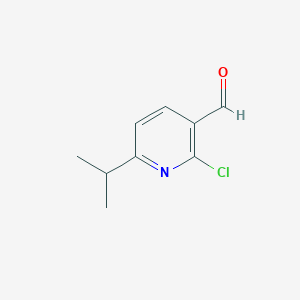

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is a compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI Key is BKUAQGWOPUHCQD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been utilized in the synthesis of key pharmaceutical intermediates. For instance, it's a component in the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of atorvastatin, an effective HMG-CoA reductase inhibitor (S. Rádl, 2003).

Antioxidant and Anti-inflammatory Properties

Novel derivatives of tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate have demonstrated significant antioxidant and anti-inflammatory activities. Compounds synthesized from it have exhibited effective DPPH radical scavenging efficacy and good anti-inflammatory activity (Satish Koppireddi et al., 2013).

Sterically Hindered Compounds Synthesis

This compound has been used in synthesizing a series of 2,3-disubstituted thiazolidin-4-ones containing 4-hydroxy-3,5-di(tert-butyl)phenyl groups. These sterically hindered compounds have been synthesized via the condensation of thioglycolic acid with azomethines, which are derivatives of 4-hydroxy-3,5-di(tert-butyl)benzaldehyde (М. А. Силин et al., 2012).

Molecular and Solid-State Structure Analysis

The molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, a related compound, have been determined by X-ray diffraction, NMR, CI mass spectroscopy, and B3LYP calculations. Such studies are crucial for understanding the molecular configuration and interactions in complex compounds (Jana Tomaščiková et al., 2008).

Synthesis of Diastereomers

Research on tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a compound closely related to tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate, involved the synthesis and separation of diastereomers by column chromatography. Such studies contribute to the understanding of stereochemistry in organic synthesis (Y. Liu et al., 2012).

Calcium Antagonists Development

Compounds derived from tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate have been explored as novel calcium antagonists with antiischemic activity. These compounds were designed to possess Ca2+ antagonistic activity, Ca2+ overload prevention, and antioxidant activity (T. Kato et al., 1998).

Propiedades

IUPAC Name |

tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-9(2,3)14-7(12)4-10-6(11)5-15-8(10)13/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUAQGWOPUHCQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)CSC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)